

The CAS Registry Conundrum: Navigating Stereochemical Ambiguity

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Compound of Interest

Compound Name: *Fmoc-4-(3-methylphenyl)-L-phenylalanine*

Cat. No.: *B8178084*

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In the realm of structure-based drug design, unnatural amino acids (UAAs) are indispensable for interrogating complex protein-protein interactions (PPIs). Among these, biphenylalanine (Bip) derivatives are highly prized for their ability to project deep into hydrophobic binding pockets.

However, sourcing the specific enantiomer Fmoc-L-4-(3-methylphenyl)phenylalanine presents a unique informatics challenge. In commercial chemical databases, complex biphenyl UAAs are frequently synthesized and registered as racemates. The most widely cited Chemical Abstracts Service (CAS) registry number for this scaffold is 1379877-62-9, which officially corresponds to the DL-racemate (Fmoc-4-(3-methylphenyl)-DL-phenylalanine)[1].

Because a distinct, universally adopted CAS number for the pure L-enantiomer is rarely indexed in standard catalogs, vendors often list the L-form under the racemic CAS or utilize proprietary internal catalog numbers. Consequently, application scientists must treat the sourcing of this compound as a high-risk variable, mandating rigorous stereochemical validation (e.g., Chiral HPLC) upon receipt to ensure >99% enantiomeric excess (ee).

Quantitative Profiling & Structural Causality

To understand the behavior of Fmoc-L-Bip(3'-Me)-OH during Solid-Phase Peptide Synthesis (SPPS), we must compare it against its structural analogs. The addition of the biphenyl system and the meta-methyl group drastically alters the molecule's steric profile and hydrophobicity.

Table 1: Comparative Physicochemical Profiling of Biphenylalanine Derivatives

Compound	CAS Number	Molecular Weight	Side-Chain Substitution	Steric Bulk / Hydrophobicity
Fmoc-L-Bip-OH	199110-64-0[2]	463.53 g/mol	Unsubstituted Biphenyl	High
Fmoc-4-methyl-L-Phe	199006-54-7[3]	401.46 g/mol	4-Methylphenyl (No Biphenyl)	Moderate
Fmoc-3-methyl-L-Phe	211637-74-0[4]	401.46 g/mol	3-Methylphenyl (No Biphenyl)	Moderate
Fmoc-L-Bip(3'-Me)-OH	1379877-62-9 (DL)[1]	477.56 g/mol	3'-Methylbiphenyl	Very High

Mechanistic Causality in Drug Design: The incorporation of the 3'-methylbiphenyl group is a deliberate structural choice. The extended biphenyl core facilitates extensive

stacking and cation-

interactions. Crucially, the addition of the 3'-methyl (meta-tolyl) group introduces a specific steric parameter. This methyl group restricts the dihedral angle between the two phenyl rings, effectively locking the side chain into a highly specific rotameric state. By restricting the conformational space of the peptide backbone, the entropic penalty upon target binding is minimized, drastically increasing target residence time and binding affinity.

Self-Validating SPPS Protocol for Sterically Hindered UAAs

Working with sterically demanding UAAs like Fmoc-L-Bip(3'-Me)-OH requires strict deviations from standard SPPS protocols. The extended biphenyl system creates significant steric bulk, which drastically reduces coupling kinetics and increases the risk of alpha-carbon

epimerization. The following protocol is designed as a self-validating system to guarantee synthetic integrity.

Step-by-Step Methodology

Step 1: Resin Selection & Swelling

- Action: Utilize a low-loading Rink Amide AM resin (~0.3 - 0.4 mmol/g). Swell in a 1:1 (v/v) mixture of DMF and Dichloromethane (DCM) for 30 minutes.
- Causality: High-loading resins cause steric crowding of the growing peptide chains. A low-loading resin provides the spatial freedom necessary to accommodate the bulky 3'-methylbiphenyl side chains without aggregation.

Step 2: Fmoc Deprotection & UV Validation

- Action: Treat the resin with 20% piperidine in DMF (2 x 10 min).
- Self-Validation: Route the column effluent through an inline UV detector. Monitor the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. The deprotection is only validated as complete when the UV absorbance profile returns to baseline.

Step 3: Activation & Coupling

- Action: Dissolve 3.0 equivalents of Fmoc-L-Bip(3'-Me)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). React for 2 to 4 hours at room temperature.
- Causality: DIC/Oxyma is strictly preferred over traditional uronium salts (e.g., HBTU/DIEA). The basicity of DIEA, combined with the slow coupling kinetics of the bulky biphenyl side chain, significantly increases the risk of base-catalyzed epimerization. Oxyma maintains a neutral-to-mildly acidic local environment, preserving the L-enantiomer's integrity.

Step 4: Coupling Validation (Kaiser Test)

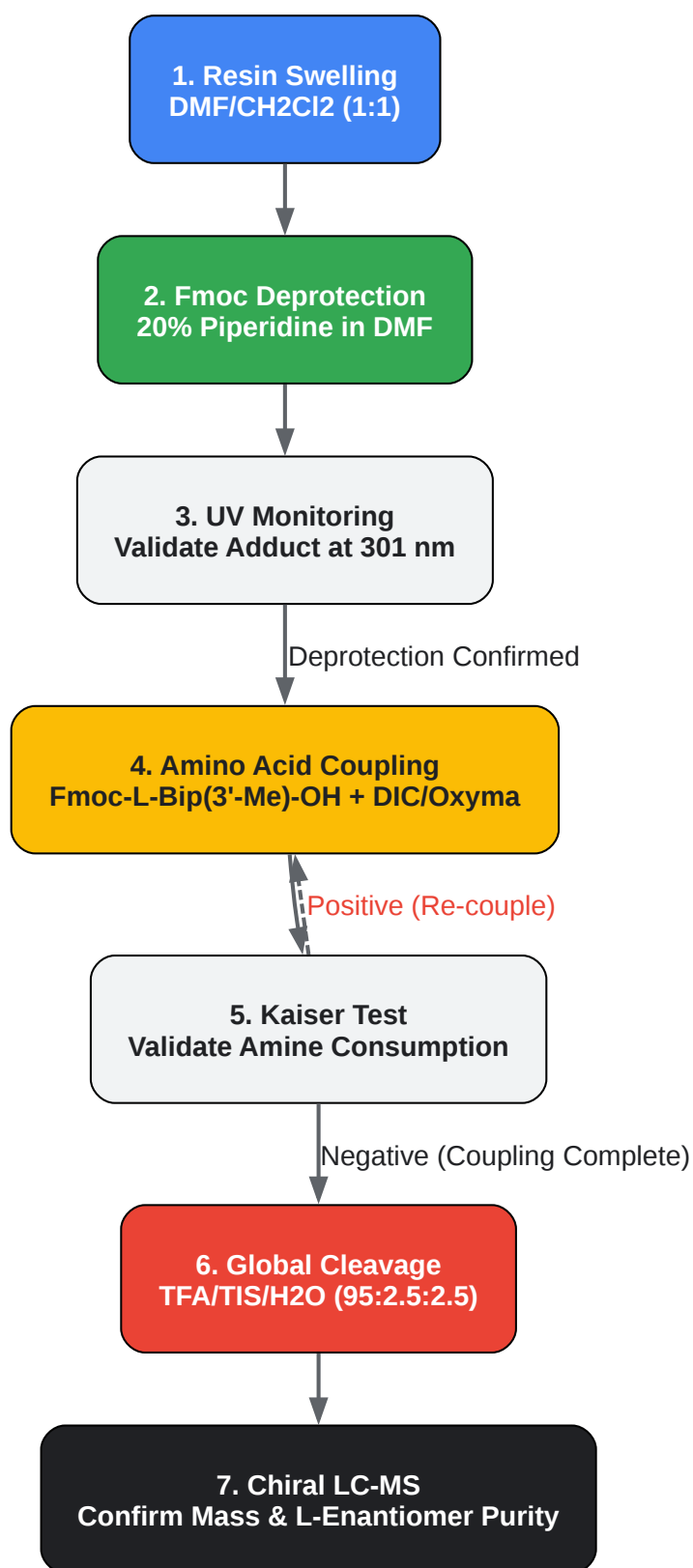
- Self-Validation: Extract a micro-aliquot of resin and perform a Kaiser test. A yellow solution validates the complete consumption of free primary amines. A blue solution indicates a failed

coupling, triggering an automatic re-coupling cycle using a secondary chemistry (e.g., HATU/HOAt) to force completion.

Step 5: Global Cleavage & Scavenging

- Action: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours.
- Causality: Triisopropylsilane (TIS) is a critical scavenger here. While the biphenyl ring lacks reactive functional groups, it is highly electron-rich and susceptible to electrophilic alkylation by carbocations generated from the deprotection of other amino acids. TIS acts as a bulky cation scavenger to protect the biphenyl core.

Workflow Visualization



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Figure 1: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-L-Bip(3'-Me)-OH.

Analytical Validation & Stereochemical Purity

Because the compound is often sourced under the racemic CAS umbrella[1], post-synthesis stereochemical validation is non-negotiable. Following cleavage and ether precipitation, the crude peptide must be analyzed via Chiral LC-MS. Utilizing an amylose-based stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol gradient ensures that the L-enantiomer is distinctly resolved from any potential D-enantiomer impurities generated during the coupling phase.

References

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